molecular formula C16H13N3O3S B3016054 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazole CAS No. 1170600-77-7

2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazole

Cat. No. B3016054
CAS RN: 1170600-77-7
M. Wt: 327.36
InChI Key: PDLBXGMZPWLRPG-UHFFFAOYSA-N
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Description

2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C16H13N3O3S and its molecular weight is 327.36. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

1,3,4-oxadiazole derivatives, including compounds related to 2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazole, have been studied for their potential anticancer activities. Research has shown that these derivatives can exhibit moderate cytotoxicity against cancer cell lines, such as MCF-7 breast cancer cells, indicating their potential as anticancer agents (Redda & Gangapuram, 2007).

Antimicrobial and Antibacterial Activities

Several studies have demonstrated the antimicrobial and antibacterial properties of 1,3,4-oxadiazole derivatives. These compounds have been found to exhibit activity against various pathogens, including Mycobacterium tuberculosis and other microbial strains, showcasing their potential in treating infectious diseases (Raval et al., 2014).

Potential in Organic Light-Emitting Diodes (OLEDs)

1,3,4-oxadiazole derivatives have been utilized in the development of materials for Organic Light-Emitting Diodes (OLEDs). These compounds have shown promise in improving the efficiency and performance of OLEDs, indicating their utility in the field of materials science and electronics (Shih et al., 2015).

Enzyme Inhibition and Biological Evaluation

Research has also been conducted on the enzyme inhibition properties of 1,3,4-oxadiazole derivatives. These compounds have been evaluated for their ability to inhibit specific enzymes, showing potential in the treatment of various diseases and conditions (Jiang & Hansen, 2011).

Synthesis and Structural Analysis

The synthesis and structural analysis of 1,3,4-oxadiazole derivatives have been extensively studied. This research provides valuable insights into the chemical properties and potential applications of these compounds in various fields (Shen et al., 2018).

Antioxidant Properties

Some 1,3,4-oxadiazole derivatives have been evaluated for their antioxidant properties. Studies indicate that these compounds can exhibit significant free radical scavenging activity, which is crucial in combating oxidative stress-related diseases (Maheshwari et al., 2011).

Mechanism of Action

Target of Action

The primary target of this compound is the α2-Adrenoceptor subtype C (alpha-2C) . This receptor is a part of the adrenergic receptor family and plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

Mode of Action

This compound acts as an antagonist at the alpha-2C adrenoceptor . By binding to these receptors, it prevents the normal ligand (norepinephrine) from binding and exerting its effects. This results in an increase in the release of norepinephrine and an enhancement of the sympathetic nervous system response.

Result of Action

The antagonism of the alpha-2C adrenoceptor by this compound leads to an enhancement of the sympathetic nervous system response. This can result in various physiological effects, depending on the specific tissues and organs affected. For example, it could potentially be used for the treatment and/or prophylaxis of sleep-related breathing disorders, preferably obstructive and central sleep apneas and snoring .

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-2-7-13-12(6-1)20-9-14(21-13)15-18-19-16(22-15)23-10-11-5-3-4-8-17-11/h1-8,14H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLBXGMZPWLRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NN=C(O3)SCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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